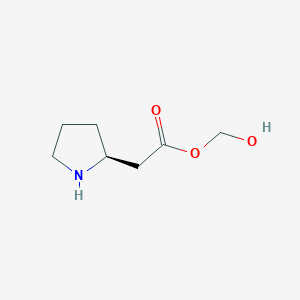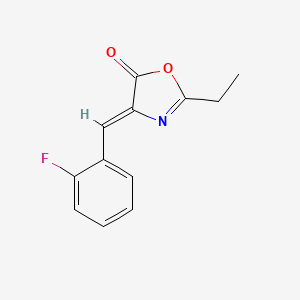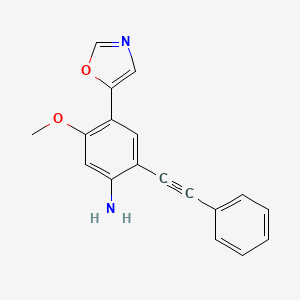
5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a methoxy group, an oxazole ring, and a phenylethynyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction between a halogenated aniline derivative and a phenylacetylene.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxide ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aniline nitrogen.
Reduction: Reduction reactions may target the oxazole ring or the phenylethynyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include quinones or nitroso derivatives.
Reduction: Products may include reduced oxazole derivatives or hydrogenated phenylethynyl groups.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Oxazol-5-yl)-2-(phenylethynyl)aniline: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-(phenylethynyl)aniline:
5-Methoxy-4-(oxazol-5-yl)aniline: Lacks the phenylethynyl group, which may alter its electronic properties and interactions.
Uniqueness
5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
569352-87-0 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methoxy-4-(1,3-oxazol-5-yl)-2-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C18H14N2O2/c1-21-17-10-16(19)14(8-7-13-5-3-2-4-6-13)9-15(17)18-11-20-12-22-18/h2-6,9-12H,19H2,1H3 |
InChI Key |
WDGKNFXMDOPASZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#CC2=CC=CC=C2)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


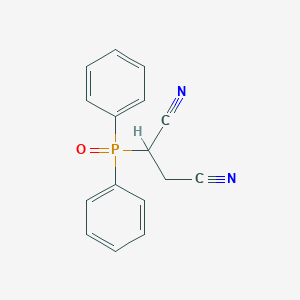

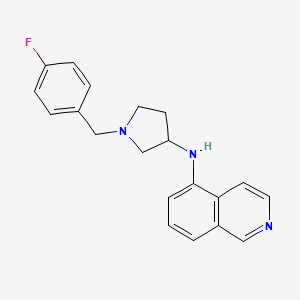
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
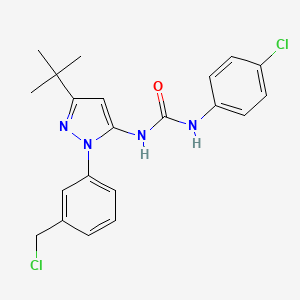
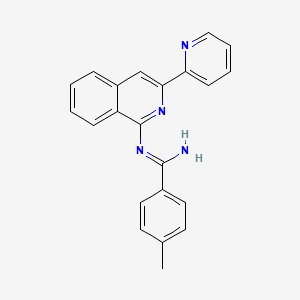

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
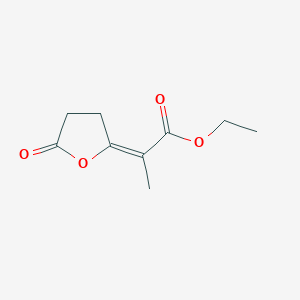
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)

